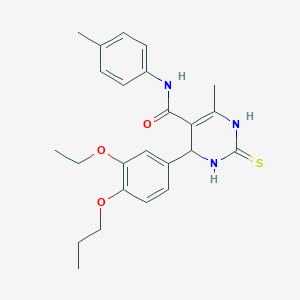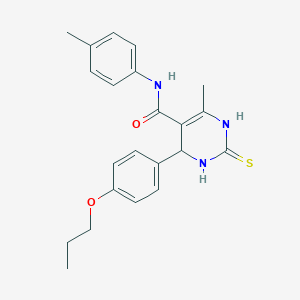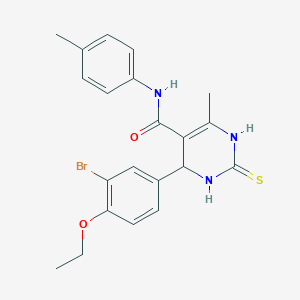
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTBT, is a synthetic antioxidant compound that has been extensively studied for its potential use in various fields including pharmaceuticals, food additives, and cosmetics.
Mechanism of Action
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also inhibits lipid peroxidation and prevents the formation of reactive oxygen species. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further enhancing its antioxidant properties.
Biochemical and Physiological Effects:
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and has been shown to have low cytotoxicity. However, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has poor solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans.
Future Directions
There are several future directions for research on (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its potential therapeutic benefits in these diseases. Another area of interest is the use of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione as a food additive and cosmetic ingredient. Further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in these applications. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans, as well as its potential interactions with other drugs.
Synthesis Methods
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid in the presence of a catalyst. Other methods include the reaction of 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid with 3,5-di-tert-butyl-4-hydroxybenzyl chloride in the presence of a base or the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiosemicarbazide followed by the reaction with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid.
Scientific Research Applications
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been investigated for its potential use as a food additive and a cosmetic ingredient due to its antioxidant properties.
properties
Product Name |
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C22H31NO3S |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(5E)-3-butan-2-yl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H31NO3S/c1-9-13(2)23-19(25)17(27-20(23)26)12-14-10-15(21(3,4)5)18(24)16(11-14)22(6,7)8/h10-13,24H,9H2,1-8H3/b17-12+ |
InChI Key |
HOYATWODJTTXLP-SFQUDFHCSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/SC1=O |
SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)




![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)